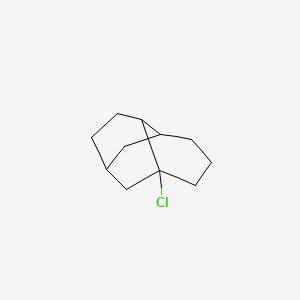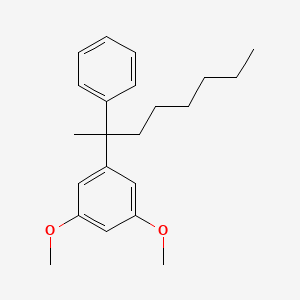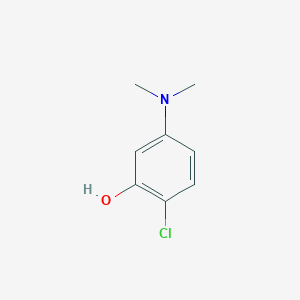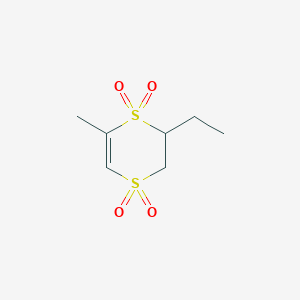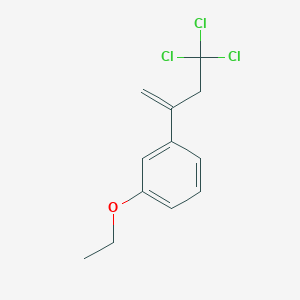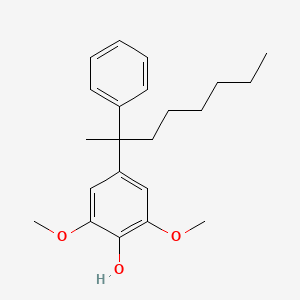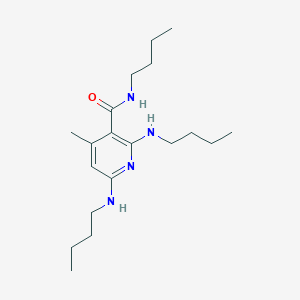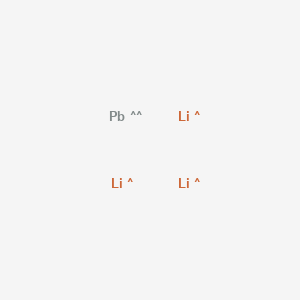
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2,4,5-triaminopyrimidine derivatives: with formic acid or formamide.
Oxidative cyclization: using reagents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: for controlled synthesis.
Continuous flow reactors: for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of more oxidized pteridine derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a cofactor.
Medicine: Investigated for potential therapeutic applications, including as an enzyme inhibitor.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative.
Folic acid: A well-known pteridine derivative involved in folate metabolism.
Uniqueness
1-Methyl-5,8-dihydropteridine-4,6,7(1H)-trione is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group and dihydropteridine core differentiate it from other pteridine derivatives, influencing its reactivity and applications.
Eigenschaften
CAS-Nummer |
58947-90-3 |
|---|---|
Molekularformel |
C7H6N4O3 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
1-methyl-5,8-dihydropteridine-4,6,7-trione |
InChI |
InChI=1S/C7H6N4O3/c1-11-2-8-5(12)3-4(11)10-7(14)6(13)9-3/h2H,1H3,(H,9,13)(H,10,14) |
InChI-Schlüssel |
JLZXTNVWUPDSRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=O)C2=C1NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)
